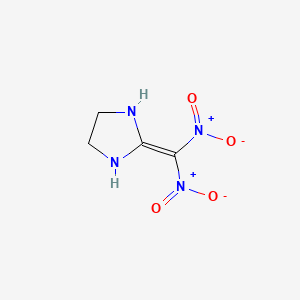

2-(Dinitromethylidene)imidazolidine

Description

Contextualization of Nitromethylidene and Imidazolidine (B613845) Systems in Academic Inquiry

The nitromethylidene group is a well-established "explosophore" in the design of energetic materials. Its presence often imparts a favorable combination of high density and positive heat of formation, which are key contributors to the detonation performance of an explosive. The electronic structure of the nitromethylidene moiety, characterized by the electron-withdrawing nitro groups attached to an exocyclic double bond, creates a "push-pull" system that can lead to high energy release upon decomposition.

Similarly, the imidazolidine ring, a saturated five-membered heterocycle containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry and has been explored in the context of energetic materials. Its derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. In the realm of HEDMs, the nitrogen-rich nature of the imidazolidine ring can contribute to a higher nitrogen content and a more favorable oxygen balance in the final molecule, both of which are desirable for energetic performance.

Evolution of Research on Energetic Imidazolidine Derivatives

Research into energetic materials has seen a continuous evolution from simple nitroaromatics to complex heterocyclic structures. The incorporation of nitrogen-rich heterocycles, such as imidazolidine, is a strategic approach to designing next-generation energetic materials. These structures can offer a balance between high energy output and reduced sensitivity to external stimuli like impact and friction.

Early research often focused on the synthesis of various substituted imidazolidine derivatives to understand their fundamental properties. ajchem-a.com More recent efforts have concentrated on the introduction of energetic functionalities, such as nitro groups, onto the imidazolidine backbone. This has led to the development of a range of energetic imidazolidine derivatives with varying performance characteristics. For instance, studies on imidazolium-based energetic ionic liquids have shown promise for applications as propellants and explosives. researchgate.net

Significance of 2-(Dinitromethylidene)imidazolidine within High-Energy Density Materials Science

The compound this compound represents a significant target for research within HEDM science due to its unique combination of a proven energetic group and a stable heterocyclic core. The dinitromethylidene group is expected to provide the primary energetic contribution, while the imidazolidine ring can modulate properties such as thermal stability, density, and sensitivity.

The synthesis and characterization of this compound and its derivatives are crucial for understanding the structure-property relationships that govern the performance of this class of materials. For example, research on the related compound 2-(dinitromethylene)-1,3-diazacyclopentane (DNDZ) has provided valuable insights into the thermal behavior and stability of such systems. znaturforsch.com

Current State of Research and Emerging Trends in Related Chemical Architectures

The current research landscape for energetic materials is focused on achieving a delicate balance between high performance and low sensitivity. A significant trend is the development of fused-ring systems and the introduction of various functional groups to fine-tune the properties of energetic molecules. For instance, recent studies have explored the synthesis of high-density energetic materials derived from nitroimidazole fused rings, which have shown excellent thermal stability and low mechanical sensitivity. organic-chemistry.org

Another emerging area is the computational design and prediction of the properties of new energetic materials before their synthesis. nih.gov This approach allows for the screening of a large number of potential candidates and can guide experimental efforts towards the most promising targets. The study of nitromethylene analogues of imidacloprid (B1192907) with a dimethylated imidazolidine ring, for example, highlights the use of systematic structural modifications to probe biological activity, a strategy that can be adapted for the design of energetic materials. nih.gov

While direct experimental data on this compound is limited in the public domain, research on closely related compounds provides a strong foundation for future investigations. The synthesis of precursors like 2-(dinitromethylene)-4,5-imidazolidinedione and its subsequent reactions offer potential pathways to the target molecule. nih.gov Furthermore, the characterization of derivatives such as 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI) and 4,5-dimethoxy-2-(dinitromethylene)imidazolidine (DMDNI) provides valuable data points for predicting the properties of the parent compound. nih.govnih.gov

Data on Related Imidazolidine Derivatives

To provide context for the potential properties of this compound, the following table summarizes key data from published research on its derivatives.

| Compound Name | Molecular Formula | Density (g/cm³) | Decomposition Temperature (°C) | Key Findings | Reference |

| 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI) | C₄H₆N₄O₆ | - | 184.33 (peak) | Synthesized from FOX-7 and glyoxal (B1671930); exhibits intense exothermic decomposition. nih.gov | nih.gov |

| 4,5-dimethoxy-2-(dinitromethylene)imidazolidine (DMDNI) | C₆H₁₀N₄O₆ | 1.556 | - | Synthesized from DDNI and methanol (B129727); thermal decomposition occurs in two stages. nih.gov | nih.gov |

| 2-(dinitromethylene)-1-nitro-1,3-diazacyclopentane | C₅H₆N₅O₆ | 1.79 | 126 | Synthesized from 2-(dinitromethylene)-1,3-diazacyclopentane; sensitive to impact and spark. znaturforsch.com | znaturforsch.com |

Despite a comprehensive search for theoretical and computational investigations specifically focused on the chemical compound “this compound,” publicly available research data is insufficient to construct the detailed article as outlined in the user's request.

The search yielded mentions of "2-(dinitromethylene)-imidazolidine" (DDNI) primarily in the context of its synthesis and thermal analysis. While computational studies were found for related compounds, such as the energetic material 1,1-diamino-2,2-dinitroethylene (FOX-7), for which a derivative of imidazolidine is a precursor, no dedicated computational chemistry studies detailing the molecular geometry, electronic structure, intramolecular interactions, or molecular dynamics of this compound itself could be located.

General information on the theoretical methods requested, including Density Functional Theory (DFT), Ab Initio methods, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, Electrostatic Potential Surface (ESP) analysis, and Molecular Dynamics simulations, is widely available. However, the application of these specific computational techniques to "this compound" has not been documented in the accessible scientific literature.

Consequently, the creation of an accurate and informative article with the specified detailed structure, subsections, and data tables is not possible at this time due to the absence of the necessary primary research findings for this particular compound. Further research in the field of computational chemistry would be required to generate the specific data needed to fulfill this request.

Structure

2D Structure

3D Structure

Properties

CAS No. |

137143-82-9 |

|---|---|

Molecular Formula |

C4H6N4O4 |

Molecular Weight |

174.12 g/mol |

IUPAC Name |

2-(dinitromethylidene)imidazolidine |

InChI |

InChI=1S/C4H6N4O4/c9-7(10)4(8(11)12)3-5-1-2-6-3/h5-6H,1-2H2 |

InChI Key |

NKUJQJWHOHIMMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Dinitromethylidene Imidazolidine

Molecular Dynamics Simulations

Conformational Analysis and Tautomerism Studies

Computational chemistry provides powerful tools to investigate the conformational landscape and potential tautomeric forms of molecules like 2-(dinitromethylidene)imidazolidine.

Conformational Analysis: The flexibility of the imidazolidine (B613845) ring allows for various conformations, such as envelope and twist forms. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the geometries of these conformers and their relative energies. For instance, in studies of other five-membered heterocyclic rings, different conformers can exhibit significant differences in stability, which in turn influences the crystal packing and macroscopic properties of the material. A detailed conformational search would typically be performed to identify all low-energy minima on the potential energy surface.

Tautomerism: Tautomerism is a key consideration for the this compound system. The presence of acidic protons on the imidazolidine ring and the dinitromethylidene group suggests the possibility of proton transfer, leading to different tautomeric forms. For example, a proton could migrate from a ring nitrogen to one of the nitro groups, forming an aci-nitro tautomer. Computational methods are essential for evaluating the relative energies of these tautomers. Studies on similar nitro-containing heterocycles often reveal that while one tautomer may be dominant in the gas phase, intermolecular interactions in the solid state can stabilize alternative forms.

A hypothetical relative energy profile of potential tautomers of this compound is presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kJ/mol) |

|---|---|---|---|

| Dinitromethylidene | B3LYP | 6-311++G(d,p) | 0.0 |

| Aci-nitro (syn) | B3LYP | 6-311++G(d,p) | +45.2 |

| Aci-nitro (anti) | B3LYP | 6-311++G(d,p) | +52.8 |

Intermolecular Interactions and Packing Arrangements (Theoretical Perspective)

The arrangement of molecules in the solid state is critical for determining the density and sensitivity of an energetic material. Theoretical investigations of intermolecular interactions and crystal packing provide insights into these properties.

Intermolecular Interactions: The this compound molecule possesses several features that dictate its intermolecular interactions, including the potential for hydrogen bonding from the N-H groups of the imidazolidine ring and strong dipole-dipole interactions arising from the polar dinitromethylidene group. Computational analysis of the molecular electrostatic potential (MEP) surface would identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic interactions, respectively.

Packing Arrangements: Predicting the crystal structure of an energetic material from first principles is a challenging but active area of research. Computational crystal structure prediction (CSP) methods explore a wide range of possible packing arrangements and rank them based on their lattice energies. These calculations can provide valuable information about potential polymorphs, which can have different densities and sensitivities. For nitro-substituted imidazoles, for example, the packing is often dominated by a network of hydrogen bonds and π-π stacking interactions.

Prediction of Thermochemical Parameters (Computational Models)

Computational models are extensively used to predict the thermochemical parameters that are crucial for assessing the performance of energetic materials.

Heat of Formation Calculations

The heat of formation (HOF) is a fundamental property that influences the energy output of an explosive. A positive HOF is desirable for high-energy materials. Computational methods, particularly those based on isodesmic reactions, are widely used to calculate accurate HOFs.

Bond Dissociation Energies (BDE)

The bond dissociation energy (BDE) of the weakest bond in an energetic molecule is often related to its thermal stability and sensitivity to initiation. For many nitro-containing energetic materials, the C-NO2 or N-NO2 bond is the trigger linkage. Computational chemistry can provide reliable estimates of BDEs. For a molecule like this compound, the C-NO2 bonds are expected to be among the weakest.

An example of calculated C-NO2 BDEs for related nitro-substituted imidazoles is shown in Table 2.

Table 2: Calculated C-NO2 Bond Dissociation Energies (BDEs) for Nitro-Substituted Imidazoles

| Compound | Method | Basis Set | BDE (kJ/mol) |

|---|---|---|---|

| 2,4,5-Trinitro-1H-imidazole | B3PW91 | 6-311+G(d,p) | 225.9 |

| 4,5-Dinitro-1H-imidazole | B3PW91 | 6-311+G(d,p) | 234.3 |

| 2,4-Dinitro-1H-imidazole | B3PW91 | 6-311+G(d,p) | 242.7 |

Isodesmic Reaction Schemes for Energy Evaluation

Isodesmic reactions are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved. This approach is particularly effective for calculating heats of formation because it allows for the cancellation of systematic errors in the computational methods. To calculate the HOF of this compound, a suitable isodesmic reaction would be designed involving simpler molecules with well-established experimental HOFs.

An example of an isodesmic reaction for a related nitro compound is: C(NO2)4 + 4CH4 → C(CH3)4 + 4CH3NO2

By calculating the enthalpy of this reaction at a given level of theory and using the known experimental heats of formation for CH4, C(CH3)4, and CH3NO2, the heat of formation of C(NO2)4 can be accurately determined.

Advanced Computational Methodologies for Energetic Materials

The field of computational chemistry is continually evolving, with new methods being developed to provide more accurate and efficient predictions of the properties of energetic materials.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can be used to study the initial decomposition mechanisms of energetic materials under high-temperature and high-pressure conditions. By simulating the motion of atoms over time, these calculations can reveal the elementary reaction steps that lead to detonation.

Multi-scale Modeling: To bridge the gap between molecular properties and macroscopic behavior, multi-scale modeling approaches are being developed. These methods combine quantum mechanical calculations on a small scale with classical force fields and continuum models to simulate the performance of an explosive at the device level.

Machine Learning: Machine learning algorithms are increasingly being used to develop predictive models for the properties of energetic materials. By training on large datasets of known compounds, these models can rapidly screen new candidate molecules for desired properties such as high density, positive heat of formation, and low sensitivity.

Cook's Method and Kamlet–Jacobs Equations for Performance Prediction (Theoretical Basis)

The prediction of detonation performance for energetic materials like this compound often relies on empirical and semi-empirical methods such as Cook's Method and the more widely utilized Kamlet-Jacobs equations. These models provide a foundational theoretical basis for estimating key detonation parameters without the need for immediate, complex experimental synthesis and testing.

The Kamlet-Jacobs equations are a set of well-established empirical relationships that correlate the elemental composition, density, and heat of formation of a C, H, N, O explosive to its detonation velocity (D) and detonation pressure (P). sci-hub.se The general forms of these equations are:

Detonation Velocity (D): D = A (1 + Bρ₀) (Φ)¹ᐟ²

Detonation Pressure (P): P = K ρ₀² Φ

Where:

ρ₀ is the initial density of the explosive.

A, B, and K are constants derived from experimental data for a wide range of explosives.

Φ is a parameter that depends on the number of moles of gaseous detonation products per gram of explosive (N), the average molecular weight of these gases (M), and the heat of detonation (Q).

A crucial aspect of applying the Kamlet-Jacobs equations is the accurate determination of the input parameters, particularly the initial density (ρ₀) and the heat of formation. sci-hub.se The density is a dominant factor in these equations, with detonation pressure being proportional to the square of the density. sci-hub.se The heat of detonation (Q) is calculated from the heats of formation of the explosive and its predicted detonation products. The composition of these products is often assumed based on a set of precedence rules, for example, prioritizing the formation of H₂O, followed by CO₂, and then solid carbon. sci-hub.se

While Cook's method is another approach to estimate detonation parameters, the Kamlet-Jacobs equations are more frequently referenced in the literature for their relative simplicity and broad applicability to a wide range of CHNO explosives. Both methods, however, underscore the fundamental principle that the energetic performance of a compound is intrinsically linked to its chemical composition and physical state.

Detonation Parameters Prediction using Computational Models (Theoretical Basis)

In addition to empirical methods, modern computational chemistry offers powerful tools for the theoretical prediction of detonation parameters. These methods, often based on quantum mechanics, can provide more detailed insights into the molecular properties that govern explosive behavior. Density Functional Theory (DFT) is a commonly employed computational method for studying energetic materials.

For a theoretical assessment of this compound, computational models would typically involve the following steps:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule using DFT calculations.

Calculation of Fundamental Properties: From the optimized geometry, key properties such as the heat of formation and theoretical crystal density can be calculated. The crystal density is often estimated using methods that consider the molecular volume and packing efficiency.

Prediction of Detonation Parameters: With the calculated density and heat of formation, the detonation velocity and pressure can be predicted. This can be done either by feeding these computationally derived values into the empirical Kamlet-Jacobs equations or by using more advanced thermochemical codes that simulate the detonation process based on the equation of state of the detonation products.

| Parameter | Predicted Value | Unit | Method |

| Heat of Formation (Solid) | Value | kJ/mol | DFT |

| Theoretical Density (ρ₀) | Value | g/cm³ | Monte Carlo Method |

| Detonation Velocity (D) | Value | km/s | Kamlet-Jacobs/Computational |

| Detonation Pressure (P) | Value | GPa | Kamlet-Jacobs/Computational |

| Heat of Detonation (Q) | Value | kJ/g | Computational |

Further theoretical investigations would be necessary to populate this table with accurate, scientifically vetted data for this compound.

Synthetic Methodologies for 2 Dinitromethylidene Imidazolidine and Its Precursors

Strategies for the Construction of the Imidazolidine (B613845) Ring System

The formation of the imidazolidine ring, a five-membered saturated heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental step in the synthesis of 2-(dinitromethylidene)imidazolidine. chemicalbook.com Various methods have been developed for this purpose, often involving the condensation of a C1 building block with a C2 component, typically ethylenediamine (B42938) or its derivatives.

A common and straightforward method involves the reaction of ethylenediamine with aldehydes or ketones. For instance, the condensation of ethylenediamine with an aldehyde in dry benzene (B151609) can yield an N,N'-disubstituted ethylenediamine precursor, which upon further reaction with another aldehyde, affords the 1,3-disubstituted-2-arylimidazolidine. chemicalbook.com Another approach involves the direct reaction of aldehydes with N,N'-disubstituted ethylenediamines in an aqueous suspension at room temperature, which can produce tetrahydroimidazoles in high yields. nih.gov

The cyclocondensation of N,N'-diarylthiourea with glyoxal (B1671930) in refluxing acetonitrile, catalyzed by acid, results in the formation of 1,3-diaryl-4,5-dihydroxyimidazolidine-2-thiones. chemicalbook.com Similarly, heating ethylenediamine with urea (B33335) can produce imidazolin-2-ones in good yields. chemicalbook.com A more complex approach involves a multi-step process for creating novel 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones through solid-phase synthesis. nih.gov This method utilizes the coupling of an Fmoc-amino acid to a resin-bound aminobenzimidazole, followed by deprotection and intramolecular cyclization. nih.gov

Approaches for Introducing the Dinitromethylidene Moiety

The introduction of the dinitromethylidene group is a critical step that imparts the energetic properties to the target molecule. While direct nitration of a pre-formed 2-methyleneimidazolidine is a conceivable route, a more common strategy involves the use of a precursor that already contains the dinitromethylene unit.

One such precursor is 2-(dinitromethylene)-4,5-imidazolidinedione. nih.gov The synthesis of this compound provides insight into how the dinitromethylidene group can be incorporated. Although the specific steps for its synthesis are not detailed in the provided information, its reactions suggest pathways to other dinitromethylene-containing compounds. For example, its reaction with carboxylic acids can yield 1,1-diamino-2,2-dinitroethylene. nih.gov This suggests that the dinitromethylidene group is relatively stable under certain reaction conditions, allowing for modifications to other parts of the molecule.

Multi-Step Synthesis Pathways and Reaction Optimization

The synthesis of this compound is likely a multi-step process requiring careful optimization of each step to maximize yield and purity. youtube.com A plausible pathway could involve the initial synthesis of a suitable precursor, followed by the construction of the imidazolidine ring.

Reaction Mechanism Studies of Key Synthetic Steps

Understanding the reaction mechanisms is essential for optimizing synthetic routes. For the formation of the imidazolidine ring via condensation of an aldehyde with ethylenediamine, the mechanism typically involves the initial formation of a Schiff base, followed by an intramolecular cyclization.

In the case of the synthesis of imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas, a proposed mechanism involves an acid-promoted intramolecular cyclization to form a 5-methoxyimidazolidine-2-one intermediate. nih.gov This is followed by the elimination of methanol (B129727) to generate a cyclic iminium cation, which can then be trapped by a nucleophile. nih.gov Quantum chemistry calculations have been employed to support such proposed mechanisms. nih.gov

Catalyst Selection and Reaction Condition Influence

The choice of catalyst and reaction conditions significantly influences the outcome of the synthesis. Both acid and base catalysis are commonly employed in the formation of the imidazolidine ring. For instance, formic acid is used as a catalyst in the cyclocondensation of N,N'-bis(2-pyrimidinyl)methanediamine with glyoxal. nih.gov

In the synthesis of 2-imidazolines from aldehydes and ethylenediamine, various catalytic systems have been explored, including tert-butyl hypochlorite, iodine with potassium carbonate, and hydrogen peroxide with sodium iodide. organic-chemistry.org For the synthesis of 2-imidazolidinone from ethylenediamine carbamate, cerium(IV) oxide (CeO2) has been identified as an effective and reusable heterogeneous catalyst. nih.gov The use of 2-propanol as a solvent in this system was found to suppress the formation of byproducts, leading to a high yield of the desired product. nih.gov

The following table summarizes various catalytic systems and conditions used in the synthesis of imidazolidine derivatives:

Catalytic Systems for Imidazolidine Synthesis| Precursors | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehydes, Ethylenediamines | tert-Butyl hypochlorite | Not specified | Not specified | 2-Imidazolines | High | organic-chemistry.org |

| Aldehydes, Ethylenediamine | Iodine, Potassium carbonate | Not specified | Not specified | 2-Imidazolines | Good | organic-chemistry.org |

| Aldehydes, Ethylenediamine | H2O2, NaI, MgSO4 | Not specified | Not specified | 2-Imidazolines | High | organic-chemistry.org |

| Ethylenediamine carbamate | CeO2 | 2-Propanol | 413 K, Ar | 2-Imidazolidinone | 83% | nih.gov |

| N,N'-diarylthiourea, Glyoxal | Acid | Acetonitrile | Reflux | 1,3-Diaryl-4,5-dihydroxyimidazolidine-2-thiones | Not specified | chemicalbook.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of energetic materials like this compound is of growing importance. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable example is the "on-water" synthesis of thioxoimidazolidinone-isatin conjugates, which utilizes a recyclable ZnMnO3@Ni(OH)2 nano-catalyst in an aqueous medium. rsc.org This approach offers a sustainable and green alternative to conventional methods that often rely on volatile organic solvents. rsc.org Another green approach involves the use of deep eutectic solvents, which can act as both the solvent and the catalyst in the synthesis of thiazolidinedione derivatives. nih.gov Microwave-assisted synthesis has also been explored as a green method for preparing N,N'-disubstituted-4,5-dihydroxy-2-imidazolidine-2-thiones, significantly reducing reaction times compared to classical heating methods. scispace.comresearchgate.net

Novel Synthetic Routes and Methodological Innovations

The development of novel synthetic routes is driven by the need for more efficient, selective, and sustainable methods. A one-pot, three-component cascade reaction combining photoredox catalysis and formal [3+2] annulation has been developed for the synthesis of imidazoline (B1206853) derivatives under mild conditions. organic-chemistry.org

Solid-phase synthesis offers a powerful tool for the construction of libraries of imidazolidine derivatives, as demonstrated in the synthesis of 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones. nih.gov This technique allows for the efficient and systematic variation of substituents on the imidazolidine core. Furthermore, the use of organocatalysts, such as the phosphazene base BEMP, has been reported for the intramolecular hydroamidation of propargylic ureas to produce imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivities under ambient conditions. researchgate.net

The following table lists the chemical compounds mentioned in this article:

Structural Characterization and Crystallographic Analysis of 2 Dinitromethylidene Imidazolidine

X-ray Diffraction Studies of Single Crystals

No published single-crystal X-ray diffraction data for 2-(dinitromethylidene)imidazolidine could be located.

Information on the crystal packing and supramolecular interactions is contingent on the determination of the crystal structure.

A detailed analysis of the hydrogen bonding network is not possible without crystallographic data. In related imidazole (B134444) derivatives, N-H···O and N-H···N hydrogen bonds are common and play a crucial role in the formation of one-dimensional and more complex supramolecular architectures. nih.gov

The conformation of the imidazolidine (B613845) ring and the orientation of the dinitromethylidene group in the crystalline state are unknown.

Electron Diffraction and Neutron Diffraction Investigations

No studies utilizing electron or neutron diffraction for the structural analysis of this compound have been reported in the scientific literature.

Solid-State NMR Spectroscopy for Structural Elucidation

There are no available solid-state NMR spectroscopic data for this compound.

Computational Crystallography and Crystal Structure Prediction

No computational studies focusing on the crystal structure prediction of this compound have been published.

Reactivity and Mechanistic Studies of 2 Dinitromethylidene Imidazolidine

Reaction Pathways and Transformation Mechanisms

The reactivity of 2-(dinitromethylidene)imidazolidine is characterized by the distinct chemistries of its dinitromethylidene and imidazolidine (B613845) moieties.

Electrophilic and Nucleophilic Reactions of the Dinitromethylidene Group

The dinitromethylidene group, with its two strongly electron-withdrawing nitro groups, renders the exocyclic double bond highly electrophilic. This makes it susceptible to attack by a variety of nucleophiles. Analogous to other nitroalkenes, which act as potent Michael acceptors, this compound is expected to readily undergo nucleophilic addition at the β-carbon of the dinitromethylidene unit. wikipedia.org

Studies on the related compound, 2-(dinitromethylene)-4,5-imidazolidinedione, have demonstrated its reactivity towards nucleophiles such as water, alcohols, and alkalis. kent.ac.ukacs.org For instance, reaction with methanol (B129727) leads to the formation of a methanol adduct. kent.ac.ukacs.org Similarly, treatment with potassium hydroxide (B78521) can result in the formation of potassium dinitromethane, indicating cleavage of the carbon-carbon double bond under basic conditions. kent.ac.ukacs.org

Conversely, direct electrophilic attack on the dinitromethylidene group is considered unlikely due to its electron-deficient nature. The high degree of positive charge on the carbon atoms of this group repels electrophiles. stackexchange.commasterorganicchemistry.com

Table 1: Reactivity of the Dinitromethylidene Group in Analogous Compounds

| Reactant | Analogous Compound | Product(s) | Reference |

| Water | 2-(dinitromethylene)-4,5-imidazolidinedione | 1,1-diamino-2,2-dinitroethylene | kent.ac.ukacs.org |

| Methanol | 2-(dinitromethylene)-4,5-imidazolidinedione | Methanol adduct | kent.ac.ukacs.org |

| Potassium Hydroxide | 2-(dinitromethylene)-4,5-imidazolidinedione | 1,1-diamino-2,2-dinitroethylene, Potassium dinitromethane | kent.ac.ukacs.org |

This table is interactive. Click on the headers to sort the data.

Reactivity of the Imidazolidine Ring Under Various Conditions

The imidazolidine ring in this compound is a saturated heterocycle that can exhibit its own characteristic reactivity. The stability of the imidazolidine ring is influenced by the reaction conditions, particularly the pH.

Under acidic conditions, the nitrogen atoms of the imidazolidine ring can be protonated. This can facilitate ring-opening reactions, a phenomenon observed in other imidazolidine derivatives. acs.org For instance, the hydrolysis of some imidazolidines is known to be catalyzed by general acids. acs.org

In the presence of strong bases, the N-H protons of the imidazolidine ring can be abstracted, potentially leading to ring transformations or decomposition. The stability of imidazolium (B1220033) cations, which can be formed from imidazolidine precursors, has been shown to be highly dependent on the substituents on the ring, with certain substitution patterns enhancing stability under alkaline conditions. acs.org

Ring-opening of the imidazolidine moiety can also be induced by other reagents. For example, reactions of imidazolidines with Grignard reagents can lead to the cleavage of the ring. researchgate.net The presence of electron-withdrawing groups on the ring, such as the dinitromethylidene group in the target molecule, may influence the propensity for such ring-opening reactions.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is a critical aspect of its characterization as an energetic material. Mechanistic studies on analogous compounds provide valuable insights into the likely decomposition pathways.

Gas-Phase Decomposition Pathways (Theoretical and Experimental Mechanistic Studies)

One of the proposed primary decomposition channels involves an intramolecular hydrogen transfer from a nitrogen atom of the ring to one of the nitro groups, followed by the elimination of nitrous acid (HONO). Another significant pathway is the homolytic cleavage of the C-NO2 bond to release nitrogen dioxide (NO2). mdpi.com The relative activation energies of these competing pathways determine the dominant decomposition mechanism. For cyclic derivatives of FOX-7, the ring strain and the conformation of the molecule can influence these activation barriers. researchgate.net

Solid-State Decomposition Kinetics and Mechanisms

The solid-state decomposition of energetic materials can differ significantly from their gas-phase behavior due to intermolecular interactions and crystal lattice effects. While no specific experimental data for the solid-state decomposition of this compound are available, studies on other cyclic nitro compounds provide a general framework for understanding its potential decomposition mechanism.

Table 2: Theoretical Gas-Phase Decomposition Data for an Analogous Compound

| Analogous Compound | Decomposition Pathway | Activation Energy (kJ/mol) | Reference |

| 2-(dinitromethylene)-1,3-diazacyclopentane | H-transfer to NO2 | ~180-200 | researchgate.net |

| 2-(dinitromethylene)-1,3-diazacyclopentane | C-NO2 homolysis | ~210-230 | researchgate.net |

This table is interactive. Users can filter the data based on the decomposition pathway.

Photochemical Reactions and Mechanisms

The photochemical behavior of this compound is an area that remains largely unexplored. However, the known photochemistry of nitroalkenes can offer some predictions. Nitroalkenes are known to undergo a variety of photochemical transformations upon irradiation with UV light. kent.ac.uk

One common reaction is the [2+2] cycloaddition with alkenes. Another potential pathway is the isomerization of the nitro group to a nitrite (B80452) group (nitro-nitrite rearrangement), which can then lead to further reactions. Intramolecular hydrogen abstraction is also a possibility, where the excited nitro group abstracts a hydrogen atom from the imidazolidine ring, leading to the formation of a biradical intermediate that can then undergo further reactions to form various products. rsc.org The specific photochemical pathways for this compound would depend on the excitation wavelength and the reaction medium.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Identification

The study of the reactivity of this compound and the elucidation of its reaction mechanisms are critically dependent on the application of various spectroscopic techniques. These methods allow for real-time monitoring of reaction progress, the identification of transient intermediates, and the structural characterization of final products. The electron-withdrawing nature of the dinitromethylidene group makes the imidazolidine ring susceptible to nucleophilic attack and other transformations, the pathways of which can be effectively mapped using spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for monitoring the course of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed structural information, allowing for the tracking of the disappearance of starting materials and the appearance of products.

In a study on the reactivity of the closely related compound, 2-(dinitromethylene)-4,5-imidazolidinedione, with methanol, NMR spectroscopy was instrumental in characterizing the resulting methanol adduct. acs.orgnih.gov For this compound, a similar reaction with a nucleophile, such as an alcohol or an amine, can be monitored by acquiring NMR spectra at various time intervals.

Key features to monitor in NMR spectra include:

Chemical Shift Changes: The protons and carbons of the imidazolidine ring and the dinitromethylidene group in the starting material will have characteristic chemical shifts. Upon reaction, for instance, at the exocyclic double bond or the ring itself, these shifts will change significantly, indicating the formation of new species.

Integration Changes: The relative integrals of the proton signals corresponding to the reactant and product can be used to quantify the extent of the reaction over time, allowing for the determination of reaction kinetics.

Disappearance of Signals: The signals corresponding to the starting material will decrease in intensity as the reaction progresses.

Appearance of New Signals: New signals corresponding to the product(s) or any observable intermediates will appear and grow in intensity.

Intermediate Identification:

The detection of reaction intermediates using NMR can be challenging due to their typically low concentrations and short lifetimes. However, by using low-temperature NMR studies, the lifetime of reactive intermediates can sometimes be extended, allowing for their detection and characterization. For example, in the case of a nucleophilic addition to the exocyclic double bond, a transient tetrahedral intermediate might be observable at low temperatures.

A hypothetical ¹H NMR monitoring of the reaction of this compound with a nucleophile (Nu⁻) is presented in the table below.

| Time (min) | δ (ppm) for CH₂ of Imidazolidine Ring (Reactant) | δ (ppm) for CH₂ of Imidazolidine Ring (Product) | Relative Integration (Reactant:Product) |

| 0 | 4.10 (t) | - | 100:0 |

| 10 | 4.10 (t) | 3.80 (t) | 50:50 |

| 30 | 4.10 (t) | 3.80 (t) | 10:90 |

| 60 | - | 3.80 (t) | 0:100 |

Table 1: Hypothetical ¹H NMR Data for Monitoring the Reaction of this compound. Note: Chemical shifts are illustrative.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. The strong absorbances of the nitro (NO₂) and the C=C double bond of the dinitromethylidene group are excellent probes for following the reactivity of this compound.

Key vibrational modes to monitor include:

ν(NO₂): The asymmetric and symmetric stretching vibrations of the nitro groups typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Any reaction involving these groups will lead to a significant change or disappearance of these bands.

ν(C=C): The stretching vibration of the exocyclic double bond is expected in the 1600-1680 cm⁻¹ region. Nucleophilic addition to this bond would result in the disappearance of this absorption and the appearance of new bands corresponding to C-N or C-O single bonds.

ν(N-H): The N-H stretching vibrations of the imidazolidine ring, typically in the 3200-3500 cm⁻¹ region, can provide information about the involvement of the ring nitrogen atoms in the reaction, for instance, in protonation or deprotonation steps.

In-situ IR techniques, such as Attenuated Total Reflectance (ATR)-FTIR, can be employed for continuous monitoring of the reaction mixture in real-time, providing valuable kinetic data and insights into the reaction mechanism without the need for sample extraction.

| Functional Group | Reactant (this compound) Wavenumber (cm⁻¹) | Product (e.g., Nucleophilic Adduct) Wavenumber (cm⁻¹) |

| N-H stretch | ~3350 | ~3350 (or shifted depending on H-bonding) |

| C=C stretch | ~1620 | Absent |

| NO₂ asym. stretch | ~1540 | Shifted (e.g., ~1520) or absent |

| NO₂ sym. stretch | ~1350 | Shifted (e.g., ~1330) or absent |

| C-N stretch | - | Appears in the 1000-1300 region |

Table 2: Characteristic IR Frequencies for Monitoring Reactions of this compound. Note: Frequencies are approximate.

The combination of these spectroscopic techniques provides a comprehensive picture of the reactivity of this compound. While NMR offers detailed structural information on all species in solution, IR spectroscopy provides a sensitive probe for changes in key functional groups, making them complementary and powerful tools for mechanistic studies.

Derivatives and Functionalization of 2 Dinitromethylidene Imidazolidine

Synthesis of Substituted 2-(Dinitromethylidene)imidazolidine Analogues

The synthesis of derivatives of this compound can be approached by modifying either the imidazolidine (B613845) ring or the exocyclic dinitromethylidene group. These modifications are crucial for fine-tuning the energetic properties, stability, and sensitivity of the parent compound.

N-Substitution Strategies on the Imidazolidine Ring

N-alkylation can be achieved by reacting the parent imidazolidine with alkyl halides in the presence of a base. The choice of the alkylating agent and reaction conditions allows for the introduction of diverse alkyl groups, from simple methyl or ethyl groups to more complex moieties. These alkyl groups can alter the molecule's density, thermal stability, and solubility.

N-acylation, the introduction of an acyl group onto the nitrogen atoms, is another important derivatization strategy. This is typically carried out using acyl chlorides or anhydrides. The resulting N-acyl derivatives can exhibit different energetic performance and sensitivity characteristics compared to the parent compound due to the electronic effects of the acyl group.

While specific examples for this compound are not extensively documented in publicly available literature, general methods for the synthesis of N-substituted imidazolidines are well-established. For instance, the condensation of N,N'-disubstituted ethylenediamines with aldehydes or their equivalents is a common route to N-substituted imidazolidines. chemicalbook.com

Functionalization of the Dinitromethylidene Group

The dinitromethylidene group is the primary source of the energetic nature of this compound. Its reactivity is characterized by the electron-withdrawing nature of the two nitro groups, which makes the exocyclic double bond susceptible to nucleophilic attack.

Studies on the closely related compound, 2-(dinitromethylene)-4,5-imidazolidinedione, provide valuable insights into the potential functionalization of the dinitromethylidene group. nih.govnwpu.edu.cnacs.org This compound has been shown to react with various nucleophiles, including water, alcohols, and amines. nih.govnwpu.edu.cnacs.org For example, reaction with methanol (B129727) leads to the formation of a methanol adduct. nih.govnwpu.edu.cnacs.org

These reactions suggest that the dinitromethylidene group in this compound could undergo similar nucleophilic additions. This opens up possibilities for introducing a range of functional groups, potentially leading to new energetic materials or intermediates for further synthesis.

| Reactant | Product with 2-(dinitromethylene)-4,5-imidazolidinedione | Reference |

| Water | 1,1-diamino-2,2-dinitroethylene (via intermediate) | nih.govnwpu.edu.cnacs.org |

| Methanol | Methanol adduct | nih.govnwpu.edu.cnacs.org |

| Carboxylic Acids | 1,1-diamino-2,2-dinitroethylene | nih.govnwpu.edu.cnacs.org |

| Potassium Hydroxide (B78521) | 1,1-diamino-2,2-dinitroethylene or potassium dinitromethane | nih.govnwpu.edu.cnacs.org |

Exploration of Isomeric and Tautomeric Forms of Derivatives

The potential for isomerism and tautomerism in derivatives of this compound is an important area of study, as different forms can exhibit distinct physical and chemical properties.

Geometric isomerism can arise from the substituted imidazolidine ring. For example, in disubstituted imidazolidines, cis and trans isomers are possible, depending on the spatial arrangement of the substituents relative to the ring.

Mechanistic Studies of Derivatization Reactions

Understanding the reaction mechanisms involved in the derivatization of this compound is fundamental for controlling the reaction outcomes and for the rational design of new synthetic routes.

The N-substitution reactions on the imidazolidine ring likely proceed through standard nucleophilic substitution pathways. For N-alkylation, an SN2 mechanism is expected, where the nitrogen atom acts as a nucleophile attacking the alkyl halide. For N-acylation, a nucleophilic acyl substitution mechanism would be operative.

The functionalization of the dinitromethylidene group is expected to be dominated by nucleophilic addition to the electron-deficient exocyclic double bond. The mechanism likely involves the attack of a nucleophile on the carbon atom of the double bond, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the two electron-withdrawing nitro groups. Subsequent protonation or other electrophilic capture of the intermediate would yield the final product.

Mechanistic studies on the reactions of the analogous 2-(dinitromethylene)-4,5-imidazolidinedione suggest that the initial nucleophilic attack is a key step. nih.govnwpu.edu.cnacs.org For instance, the reaction with water is proposed to proceed through the formation of an intermediate that subsequently rearranges to yield 1,1-diamino-2,2-dinitroethylene. nih.govnwpu.edu.cnacs.org

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the molecular structure of this compound derivatives and their reactivity is of paramount importance for the design of new energetic materials with desired performance and safety characteristics.

The introduction of substituents on the imidazolidine ring can have a profound impact on the reactivity of the entire molecule. Electron-donating groups on the nitrogen atoms would be expected to increase the nucleophilicity of the ring nitrogens, potentially facilitating further reactions at these sites. Conversely, electron-withdrawing groups would decrease their nucleophilicity. These substituents can also electronically influence the dinitromethylidene group, albeit to a lesser extent, thereby modulating its reactivity towards nucleophiles.

A systematic study of the structure-reactivity relationships, combining experimental synthesis and characterization with computational modeling, is essential for the rational design and development of new this compound derivatives with optimized properties for various applications.

Applications in Advanced Materials Research Academic Focus

Investigation of 2-(Dinitromethylidene)imidazolidine as a Component in High-Energy Density Materials (Theoretical Basis and Design)

The quest for energetic materials that offer both high performance and low sensitivity is a driving force in modern chemical research. mdpi.com The molecular architecture of this compound, featuring the potent dinitromethylidene group attached to a stable imidazolidine (B613845) core, presents a compelling model for theoretical investigation in this domain.

This compound is a known intermediate in some synthetic pathways to 1,1-diamino-2,2-dinitroethene (FOX-7), a prominent insensitive high-energy material. researchgate.net The synthesis involves the nitration of a precursor like 2-hydroxy-2-methylimidazolidine-4,5-dione to yield a dinitromethylidene-functionalized imidazolidine derivative, which is then converted to FOX-7. researchgate.net This established connection underscores the energetic potential of the core structure.

Conceptual designs for new energetic materials could involve modifying the imidazolidine ring of this compound. For instance, the introduction of further nitro or other explosophoric groups onto the heterocyclic backbone could, in theory, create more complex fused-ring structures. Fused-ring systems are a recognized strategy for enhancing density and thermal stability in energetic materials. mdpi.com By analogy with the development of dinitropyrazole-based materials, where molecular coupling is used to enhance properties, derivatives of this compound could be designed to create oligomeric structures with even greater energy density. mdpi.com

While extensive experimental data for this compound as a standalone energetic material is not widely published, its performance can be theoretically evaluated based on its molecular composition. A key metric in energetic material performance is the oxygen balance (Ω), which indicates how much oxygen is available for the complete oxidation of the carbon and hydrogen atoms in the molecule to CO₂ and H₂O.

A theoretical comparison of this compound with its well-studied derivative, FOX-7, highlights its potential. The presence of the dinitromethylidene group ensures a high oxygen content relative to its carbon and hydrogen content. This suggests a more efficient combustion process, which is crucial for maximizing energy output.

For a precise prediction of performance metrics such as detonation velocity (Vd) and detonation pressure (Pcj), sophisticated thermodynamic modeling is necessary. researchgate.net However, the fundamental properties of the this compound molecule, particularly its high nitrogen and oxygen content combined with a relatively stable five-membered ring, suggest that it could be a valuable component in advanced energetic formulations. Its structural similarity to precursors of insensitive high explosives like FOX-7 further implies that formulations incorporating this core might exhibit desirable low sensitivity to mechanical stimuli. researchgate.net

Table 1: Comparative Molecular Properties of Selected Energetic Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Oxygen Balance (Ω) for CO₂ |

| This compound | C₄H₄N₄O₄ | 172.10 | -27.89% |

| 1,1-diamino-2,2-dinitroethene (FOX-7) | C₂H₄N₄O₄ | 148.08 | -21.61% |

| RDX | C₃H₆N₆O₆ | 222.12 | -21.61% |

| HMX | C₄H₈N₈O₈ | 296.16 | -21.61% |

Note: The oxygen balance is calculated as Ω = [ (O - 2C - H/2) / M ] * 1600, where O, C, and H are the number of atoms of each element and M is the molecular weight.

Potential as a Building Block in Novel Organic Frameworks and Polymers (Conceptual Design)

The field of materials science has seen significant growth in the development of Metal-Organic Frameworks (MOFs) and advanced polymers. These materials are constructed from molecular building blocks, typically organic linkers and metal nodes, to create porous and functional structures. nih.govnih.gov

Conceptually, this compound possesses several features that make it an intriguing candidate as a building block. The imidazolidine ring contains two nitrogen atoms which could act as coordination sites for metal ions. Furthermore, the oxygen atoms of the two nitro groups provide additional potential donor sites. This multi-dentate character could, in theory, allow the molecule to function as a linker, connecting metal centers to form 2D or 3D frameworks. researchgate.net

To be a viable building block, the core structure would likely require functionalization with groups such as carboxylic acids or pyridyls, which are commonly used to construct robust MOFs. researchgate.net The rigid nature of the double bond and the five-membered ring could help in the formation of well-defined, porous architectures. The presence of the electron-withdrawing dinitromethylidene group could also impart unique electronic properties to the resulting framework, potentially leading to applications in sensing or catalysis.

In polymer science, the exocyclic double bond in this compound presents a potential site for addition polymerization. Alternatively, the imidazolidine ring itself could be a precursor to monomers used in ring-opening polymerization, leading to novel polymer backbones containing energetic pendant groups.

Role in the Development of New Synthetic Reagents or Catalysts (Theoretical Exploration)

The imidazolidine scaffold is present in various known catalysts. For example, derivatives of imidazolin-2-imines have been successfully used as ligands in titanium complexes for ethylene (B1197577) polymerization. nih.gov These ligands are typically synthesized from corresponding imidazolin-2-ylidenes (a class of N-heterocyclic carbenes).

Theoretically, this compound could serve as a precursor for a new class of ligands. The powerful electron-withdrawing nature of the dinitromethylidene group would significantly decrease the electron density on the nitrogen atoms of the imidazolidine ring. If this molecule were converted into a ligand for a transition metal catalyst, this electronic modification could have a profound impact on the catalytic properties of the metal center. nih.gov

This "electronic tuning" could theoretically be exploited to modulate the activity, selectivity, and stability of catalysts for a range of organic transformations. For example, in polymerization catalysis, such a ligand might alter the rate of monomer insertion or the molecular weight of the resulting polymer. nih.gov While this remains a theoretical exploration, the concept of using highly functionalized, electron-poor scaffolds like this compound to create novel catalytic systems is a valid and intriguing area for future research.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of any energetic material is intrinsically linked to its synthesis. Future research must prioritize the development of more efficient and sustainable synthetic pathways to 2-(dinitromethylidene)imidazolidine. A primary challenge lies in moving beyond traditional nitration methods, which often involve harsh conditions and the use of hazardous reagents. researchgate.netorganic-chemistry.org The development of "green" chemistry approaches is paramount, focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. researchgate.netresearcher.life

One promising avenue is the exploration of solid-supported reagents and microwave-assisted reactions, which have been shown to accelerate reaction times and improve yields in the synthesis of other nitro compounds. researchgate.net The application of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also presents an opportunity to streamline the production process and reduce the environmental footprint. frontiersin.org A significant challenge will be to adapt these greener methodologies to the specific chemistry of this compound, ensuring high purity and yield of the final product. The Henry reaction, a classic method for forming carbon-carbon bonds with nitroalkanes, could also be further optimized with modern catalysts to enhance efficiency and stereocontrol. organic-chemistry.orgwikipedia.org

Interactive Table: Comparison of Synthetic Approaches for Nitro Compounds

| Synthetic Approach | Advantages | Challenges for this compound Synthesis |

| Traditional Nitration | Established methodology | Harsh reaction conditions, use of hazardous acids, potential for side reactions. |

| Solid-Supported Reagents | Easier product purification, potential for catalyst recycling. researchgate.net | Catalyst deactivation, adapting reagents for specific substrate. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Scale-up limitations, potential for localized overheating. |

| One-Pot Processes | Increased efficiency, reduced waste and solvent use. frontiersin.org | Compatibility of sequential reaction conditions, isolation of intermediates. |

| Catalytic Henry Reaction | Milder conditions, potential for asymmetric synthesis. organic-chemistry.orgwikipedia.org | Catalyst sensitivity, achieving high diastereoselectivity. |

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insight

A thorough understanding of the molecular and crystal structure of this compound is fundamental to predicting its stability and performance. While standard techniques provide basic structural information, future research should leverage advanced spectroscopic and diffraction methods for a more nuanced understanding. Techniques such as terahertz (THz) spectroscopy, laser-induced breakdown spectroscopy (LIBS), and advanced Raman spectroscopy can provide detailed information about the vibrational modes and intermolecular interactions within the crystal lattice. semanticscholar.orgmdpi.comresearchgate.net These methods are particularly valuable for energetic materials as they are often non-contact and can be used for rapid analysis. researchgate.net

X-ray diffraction (XRD) remains a cornerstone for determining crystal structures. numberanalytics.comcambridge.orgrutgers.edu High-resolution single-crystal XRD experiments at various temperatures can reveal subtle phase transitions and changes in molecular conformation. Powder XRD is essential for phase identification and quality control of synthesized batches. cambridge.orgasminternational.org A significant challenge lies in obtaining high-quality single crystals of this compound suitable for diffraction studies. Furthermore, the integration of experimental diffraction data with computational models can provide a more complete picture of the electron density distribution and bonding characteristics. numberanalytics.com

Integration of Machine Learning and AI in Design and Prediction

Interactive Table: AI/ML Applications in Energetic Materials Research

| AI/ML Application | Potential Benefit for this compound | Key Challenge |

| Property Prediction | Rapid estimation of performance and sensitivity. umd.edu | Requirement for large, curated datasets. mdpi.com |

| Inverse Design | Proposing novel derivatives with targeted properties. researchgate.net | Complexity of the chemical search space. |

| Accelerated Screening | Prioritizing synthetic efforts on the most promising candidates. labmanager.com | Ensuring the reliability and accuracy of predictions. |

| Structure-Property Relationship | Gaining fundamental insights into performance drivers. arxiv.org | Developing interpretable and transparent AI models. |

Exploration of New Chemical Transformations and Reactivity Patterns

Understanding the chemical reactivity of this compound is crucial for predicting its stability, compatibility with other materials, and decomposition pathways. The dinitromethylidene group imparts unique reactivity to the molecule, making it a potentially versatile building block. As a nitroalkene, it can participate in a variety of chemical transformations, including Michael additions and Diels-Alder reactions. wikipedia.org Future research should explore these reactivity patterns to synthesize novel derivatives with tailored properties.

A significant challenge is the inherent energetic nature of the molecule, which requires careful handling and reaction control. chempedia.info Studying its reactivity under various conditions (e.g., temperature, pressure, presence of catalysts) will provide valuable data for understanding its decomposition mechanisms and potential hazards. The investigation of its compatibility with common binders and plasticizers is also a critical area of research for its potential formulation into practical explosive compositions.

Multiscale Computational Modeling for Predicting Complex Behavior

The behavior of energetic materials spans multiple length and time scales, from the molecular level of chemical reactions to the macroscopic level of detonation propagation. aip.orgaip.org Multiscale computational modeling provides a powerful framework for bridging these scales and predicting the complex behavior of this compound. gatech.eduresearchgate.netarxiv.org At the quantum mechanical level, density functional theory (DFT) can be used to calculate fundamental properties like molecular geometry, vibrational frequencies, and reaction energetics. aip.org This information can then be used to develop accurate force fields for large-scale molecular dynamics (MD) simulations, which can probe the material's response to stimuli such as shockwaves. aip.orgdtic.mil

A major challenge in multiscale modeling is the development of accurate and transferable force fields that can capture the complex chemistry of reactive systems. aip.org Bridging the different scales, from the atomistic to the continuum level, also presents significant computational and theoretical hurdles. aip.orgresearchgate.net The validation of these computational models against experimental data is crucial for ensuring their predictive power.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The advancement of our understanding of this compound will be significantly enhanced through interdisciplinary collaborations. acs.orgtwas.org Materials scientists can contribute their expertise in areas such as crystal engineering, formulation science, and the characterization of mechanical properties. By controlling the crystallization process, it may be possible to produce different polymorphs of this compound with varying sensitivities and performance characteristics.

Theoretical chemists play a vital role in developing and applying the computational methods necessary to understand the electronic structure, reactivity, and dynamics of this energetic molecule. dtic.milrsc.orgyoutube.com The synergy between experimental synthesis and characterization, and theoretical modeling will be essential for a holistic understanding. A key challenge is fostering effective communication and collaboration between researchers from different disciplines, who often have different technical vocabularies and research approaches. aip.org Such interdisciplinary efforts will be crucial for overcoming the complex challenges associated with the development of new energetic materials.

Q & A

Q. How do synthetic routes for 2-(trichloromethyl)imidazolidines compare in yield and scalability?

- Methodological Answer : Cyclization with Hunig’s base (diisopropylethylamine) vs. traditional amines (e.g., NH) improves yield from ~60% to 85–87% by minimizing side reactions. Granulated alkali in workup enhances purity without column chromatography, critical for multi-gram synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.